molecular formula C8H8O3 B12396261 Methyl 2-Hydroxybenzoate-3,4,5,6-d4

Methyl 2-Hydroxybenzoate-3,4,5,6-d4

Cat. No.: B12396261
M. Wt: 156.17 g/mol
InChI Key: OSWPMRLSEDHDFF-QFFDRWTDSA-N
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Description

Methyl 2-Hydroxybenzoate-3,4,5,6-d4, also known as Methyl Salicylate-d4, is a deuterated form of Methyl Salicylate. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8H5D4O3, and it has a molecular weight of 156.17 g/mol . This compound is commonly used in scientific research due to its unique isotopic labeling properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 can be synthesized through the esterification of deuterated salicylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated salicylic acid and methanol, along with an acid catalyst. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is primarily related to its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical and biological systems. This isotopic labeling helps in elucidating molecular targets and pathways involved in various reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complete deuteration at the 3, 4, 5, and 6 positions of the benzene ring. This complete deuteration provides a more distinct and easily identifiable signal in NMR spectroscopy compared to partially deuterated compounds. Additionally, the presence of deuterium atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications .

Properties

Molecular Formula

C8H8O3

Molecular Weight

156.17 g/mol

IUPAC Name

methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D

InChI Key

OSWPMRLSEDHDFF-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)O)[2H])[2H]

Canonical SMILES

COC(=O)C1=CC=CC=C1O

Origin of Product

United States

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